InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21+,22+,23-,24-/m1/s1
. This compound can be classified as a flavonoid glycoside due to its glycosidic bond linking the sugar moiety (beta-D-glucopyranosyl) to the flavonoid backbone (2H-1-benzopyran-2-one). It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. The compound is cataloged under various databases such as the Environmental Protection Agency (EPA) with the identifier DTXSID90210616 .
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- typically involves several steps, including the acetylation of sugars and the formation of glycosidic bonds. A common method for synthesizing such compounds includes:
The molecular structure of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can be described as follows:
The compound's structure can be visualized using molecular modeling software or through NMR spectroscopy data which provides insights into its conformational dynamics.
The chemical reactions involving this compound primarily include:
These reactions highlight the compound's reactivity profile which can be exploited in synthetic organic chemistry.
The mechanism of action for compounds like 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- often involves:
Experimental studies are necessary to elucidate these mechanisms quantitatively.
The physical and chemical properties of this compound include:
These properties are essential for determining storage conditions and potential applications in formulations.
The applications of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- span across various fields:
Research continues to explore its full potential in these areas while considering safety profiles and regulatory compliance.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: